molecular formula C15H11ClN4O2S B11062321 2-(1H-benzimidazol-1-ylsulfonyl)-5-chloro-4,6-dimethylpyridine-3-carbonitrile

2-(1H-benzimidazol-1-ylsulfonyl)-5-chloro-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B11062321
M. Wt: 346.8 g/mol
InChI Key: LUUQTOODWARJJN-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-1-YLSULFONYL)-5-CHLORO-4,6-DIMETHYL-3-PYRIDYL CYANIDE is a complex organic compound that features a benzimidazole moiety fused with a pyridyl cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-1-YLSULFONYL)-5-CHLORO-4,6-DIMETHYL-3-PYRIDYL CYANIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde under acidic conditions . The resulting benzimidazole is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group . The final step involves the coupling of the sulfonylated benzimidazole with a chlorinated pyridyl cyanide derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated purification systems can help in isolating the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZIMIDAZOL-1-YLSULFONYL)-5-CHLORO-4,6-DIMETHYL-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1H-1,3-BENZIMIDAZOL-1-YLSULFONYL)-5-CHLORO-4,6-DIMETHYL-3-PYRIDYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-1-YLSULFONYL)-5-CHLORO-4,6-DIMETHYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity. The sulfonyl group enhances the compound’s binding affinity, while the pyridyl cyanide group can interact with other molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,3-BENZIMIDAZOL-1-YLSULFONYL)-5-CHLORO-4,6-DIMETHYL-3-PYRIDYL CYANIDE is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both benzimidazole and pyridyl cyanide moieties allows for diverse applications in various fields .

Properties

Molecular Formula

C15H11ClN4O2S

Molecular Weight

346.8 g/mol

IUPAC Name

2-(benzimidazol-1-ylsulfonyl)-5-chloro-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C15H11ClN4O2S/c1-9-11(7-17)15(19-10(2)14(9)16)23(21,22)20-8-18-12-5-3-4-6-13(12)20/h3-6,8H,1-2H3

InChI Key

LUUQTOODWARJJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N2C=NC3=CC=CC=C32)C#N

Origin of Product

United States

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